N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C16H23NO2 It is known for its unique chemical structure, which includes a cyclohexyl group attached to a phenoxyethyl chain, further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide typically involves the reaction of 4-cyclohexylphenol with ethylene oxide to form 2-(4-cyclohexylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide: Known for its unique cyclohexylphenoxy structure.
N-[2-(4-cyclohexylphenoxy)ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[2-(4-cyclohexylphenoxy)ethyl]butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of the cyclohexyl and phenoxyethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJROMXWVQERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271123 |
Source
|
Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-64-7 |
Source
|
Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282104-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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